C.I. Acid Green 15 is classified as an acid dye due to its solubility in water at acidic pH levels. It is derived from the diazotization and coupling reactions typical of azo dyes, which involve the reaction of diazonium salts with aromatic amines or phenols. The dye's chemical formula is with a molecular weight of approximately 703.56 g/mol .
The synthesis of C.I. Acid Green 15 involves a two-step process: diazotization followed by azo coupling.
The synthesis parameters, such as temperature control during diazotization and the molar ratios of reactants, are crucial for achieving high purity and yield of C.I. Acid Green 15 .
The molecular structure of C.I. Acid Green 15 features:
The structure can be represented as follows:
C.I. Acid Green 15 participates in various chemical reactions, primarily related to its use as a dye:
The mechanism of action for C.I. Acid Green 15 primarily revolves around its interaction with textile fibers during dyeing:
C.I. Acid Green 15 exhibits several notable physical and chemical properties:
C.I. Acid Green 15 has diverse applications across various fields:
C.I. Acid Green 15 (a triarylmethane dye) forms stable supramolecular complexes with human serum albumin (HSA) through multifaceted binding mechanisms. HSA possesses three structurally homologous domains (I–III), each containing subdomains with specific ligand-binding pockets. Site-specific binding studies indicate preferential occupation of Sudlow's Site I (subdomain IIA) by Acid Green 15, driven by the cavity's hydrophobic microenvironment and proximity to cationic residues (e.g., Lys199, Arg218) that stabilize the dye's sulfonate groups through electrostatic complementarity [2] [10]. This interaction modifies HSA's transport function for endogenous ligands (e.g., bilirubin, thyroxine) by competitive displacement, confirmed via site-marker displacement assays [2].
Thermodynamic Profiling of Hydrophobic Interaction MechanismsIsothermal titration calorimetry (ITC) quantifies the binding thermodynamics of Acid Green 15 with HSA. Key parameters include:
Parameter | Value | Interpretation |
---|---|---|
Association Constant (Ka) | 4.8 × 10⁴ M⁻¹ | Moderate affinity comparable to clinical drugs |
ΔG | -25.9 kJ/mol | Spontaneous binding |
ΔH | -38.2 kJ/mol | Exothermic process |
ΔS | -42 J/mol·K | Entropy-driven hydrophobic interactions |
The negative ΔH and ΔS values indicate enthalpy-driven binding dominated by van der Waals forces and hydrogen bonding. Hydrophobic interactions are evidenced by increased binding affinity at elevated ionic strengths (e.g., 15% enhancement in 150 mM NaCl), which screen electrostatic repulsion between anionic dye sulfonates and HSA's Asp/Glu residues [2] . Molecular dynamics simulations corroborate penetration of the dye's phenyl rings into HSA's hydrophobic subpockets (e.g., FA4 site), displacing bound water molecules [7].
Förster Resonance Energy Transfer (FRET) Analysis of Donor-Acceptor DistancesFRET quantifies the distance between Acid Green 15 (acceptor) and HSA's intrinsic fluorophores (donors: Trp214, Tyr263). Key findings include:
This distance confirms dye binding within Subdomain IIA (Sudlow Site I), as Trp214 resides at its base. Time-resolved fluorescence decay of HSA-Trp214 shows reduced lifetime (τ = 3.1 ns → 1.8 ns) upon dye binding, validating static quenching via complex formation [2].
Conformational Modulation of Albumin Tertiary StructureAcid Green 15 induces reversible allosteric changes in HSA:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7